molecular formula C4H4Cl2O2 B15348146 Vinyl dichloroacetate CAS No. 7561-04-8

Vinyl dichloroacetate

Cat. No.: B15348146
CAS No.: 7561-04-8
M. Wt: 154.98 g/mol
InChI Key: ZBCLTORTGNOIGM-UHFFFAOYSA-N
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Description

Vinyl dichloroacetate (CAS: 7561-04-8) is an organochlorine compound derived from dichloroacetic acid (DCA) and vinyl alcohol. Its molecular formula is C₄H₄Cl₂O₂, with a molecular weight of 154.94 g/mol. Structurally, it consists of a dichloroacetate group (Cl₂CHCOO−) esterified with a vinyl group (CH₂=CH−), making it a reactive ester due to the unsaturated vinyl moiety .

Properties

CAS No.

7561-04-8

Molecular Formula

C4H4Cl2O2

Molecular Weight

154.98 g/mol

IUPAC Name

ethenyl 2,2-dichloroacetate

InChI

InChI=1S/C4H4Cl2O2/c1-2-8-4(7)3(5)6/h2-3H,1H2

InChI Key

ZBCLTORTGNOIGM-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)C(Cl)Cl

Origin of Product

United States

Scientific Research Applications

Vinyl dichloroacetate is used in various scientific research fields:

  • Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: VDC is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain metabolic pathways in cancer cells.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which vinyl dichloroacetate exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: VDC can inhibit enzymes involved in metabolic pathways, such as pyruvate dehydrogenase kinase (PDK), which plays a role in cancer cell metabolism.

  • Pathways Involved: By inhibiting PDK, VDC can disrupt the metabolic processes in cancer cells, leading to their death.

Comparison with Similar Compounds

Structural Analogues

Vinyl dichloroacetate belongs to a family of dichloroacetate derivatives, including salts, esters, and the parent acid. Key structural analogs include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound 7561-04-8 C₄H₄Cl₂O₂ 154.94 Vinyl ester (CH₂=CH−)
Sodium dichloroacetate 2156-56-1 C₂HCl₂O₂Na 150.93 Sodium salt of DCA
Methyl dichloroacetate 116-54-1 C₃H₄Cl₂O₂ 142.96 Methyl ester (−CH₃)
Ethyl dichloroacetate 535-15-9 C₄H₆Cl₂O₂ 156.99 Ethyl ester (−CH₂CH₃)
Dichloroacetic acid 79-43-6 C₂H₂Cl₂O₂ 128.94 Parent carboxylic acid

Key Differences :

  • Vinyl vs. Alkyl Esters : The vinyl group introduces unsaturation, increasing reactivity (e.g., susceptibility to polymerization) compared to methyl or ethyl esters .
  • Salts vs. Esters : Sodium dichloroacetate (Na-DCA) is ionic and water-soluble, whereas esters are typically lipophilic and volatile .
Physicochemical Properties
  • Solubility : Esters like methyl/ethyl dichloroacetate are likely more lipid-soluble than Na-DCA, enhancing membrane permeability.
  • Stability : Vinyl esters are prone to hydrolysis, releasing dichloroacetic acid and vinyl alcohol (tautomerizing to acetaldehyde) .

Key Findings :

  • Na-DCA exhibits higher acute toxicity (lower LD₅₀) than dichloroacetic acid, likely due to enhanced bioavailability .

Pharmacological Insights :

  • Na-DCA inhibits pyruvate dehydrogenase kinase (PDK), shifting cancer cell metabolism from glycolysis to oxidative phosphorylation, promoting apoptosis in glioblastoma .
  • Esters may act as prodrugs, requiring hydrolysis to release bioactive DCA .
Metabolic and Pharmacological Effects
  • Na-DCA : Activates pyruvate dehydrogenase (PDH), increasing glucose oxidation and reducing lactate levels. Chronic use causes mitochondrial dysfunction and neuropathy .
  • This compound: Limited data, but hydrolysis to DCA could mimic Na-DCA’s effects. Acetaldehyde (from vinyl alcohol) adds hepatotoxicity risks .

Comparative Efficacy in Cancer Models :

  • Na-DCA reduced tumor growth in glioblastoma patients, with 3/5 showing regression .
  • T1084 (a dichloroacetate derivative) demonstrated superior antitumor activity vs. Na-DCA in vitro, highlighting structure-activity dependencies .

Chemical Reactions Analysis

Esterification with Poly(Vinyl Alcohol)

The most documented reaction involves the esterification of poly(vinyl alcohol) (PVOH) with dichloroacetic acid (DCAA) to form poly(vinyl alcohol-co-vinyl dichloroacetate) . This green synthesis avoids solvents or catalysts and proceeds via direct heating:

  • Reaction Conditions : PVOH and DCAA are mixed at 80–100°C for 2–4 hours .

  • Mechanism : Hydroxyl groups on PVOH react with DCAA, replacing -OH with dichloroacetate ester groups (-O-CO-CCl₂H).

  • Outcome :

    • Water solubility of PVOH decreases, while organosolubility in acetone/methanol increases .

    • Flame retardancy improves due to chlorine content (≈20 wt% Cl in copolymer) .

Table 1: Key Properties of PVOH-DCAA Copolymer

PropertyPVOHPVOH-DCAA Copolymer
Solubility in WaterSolubleInsoluble
Solubility in AcetoneInsolubleSoluble
Flame Retardancy (LOI*)19–22%27–30%
*Limiting Oxygen Index

Thermal Decomposition

At elevated temperatures (>150°C), vinyl dichloroacetate derivatives release toxic gases:

  • Primary Products : HCl, CO, and phosgene (COCl₂) .

  • Safety Note : Decomposition occurs during prolonged heating, necessitating controlled environments for industrial use .

Biological Interactions

Though not directly studied for this compound, its metabolite dichloroacetic acid (DCAA) exhibits mitochondrial modulation:

  • Mechanism : DCAA inhibits pyruvate dehydrogenase kinase (PDK), shifting cells toward oxidative phosphorylation .

  • Toxicity Profile : Chronic DCAA exposure correlates with hepatotoxicity and carcinogenicity in rodents .

Synthetic Routes to Dichloroacetic Acid (Precursor)

DCAA, a precursor to this compound, is synthesized via:

  • Trichloroethylene Oxidation :
    CCl2=CHCl+O2Cl2CHCOOH\text{CCl}_2=\text{CHCl} + \text{O}_2 \rightarrow \text{Cl}_2\text{CHCOOH}

  • Hydrolysis of Dichloroacetyl Chloride :
    Cl2CHCOCl+H2OCl2CHCOOH+HCl\text{Cl}_2\text{CHCOCl} + \text{H}_2\text{O} \rightarrow \text{Cl}_2\text{CHCOOH} + \text{HCl}
    Industrial production uses palladium-catalyzed dechlorination of trichloroacetic acid .

Research Gaps and Limitations

  • No direct studies on this compound’s polymerization or radical-initiated reactions were identified.

  • Toxicological data for the ester remain inferred from DCAA studies .

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